molecular formula C12H13NO2 B135931 2,3,3-Trimethyl-3H-indole-5-carboxylic acid CAS No. 84100-84-5

2,3,3-Trimethyl-3H-indole-5-carboxylic acid

Cat. No. B135931
CAS RN: 84100-84-5
M. Wt: 203.24 g/mol
InChI Key: QUDAPQXQGBIUAR-UHFFFAOYSA-N
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Description

2,3,3-Trimethyl-3H-indole-5-carboxylic acid is a derivative of indole carboxylic acid, which is a compound that has been studied for its various properties and potential applications. While the specific compound is not directly studied in the provided papers, related compounds have been analyzed. For instance, indole-3-carboxylic acid has been shown to form centrosymmetric hydrogen-bonded cyclic carboxylic acid dimers, which are linked into a sheet structure through peripheral intermolecular hydrogen bonds . This suggests that 2,3,3-Trimethyl-3H-indole-5-carboxylic acid may also exhibit interesting structural properties due to the presence of the carboxylic acid group.

Synthesis Analysis

The synthesis of indole derivatives can be complex and is often dependent on the specific substitution pattern on the indole ring. For example, the synthesis of methyl 5-methoxy-1H-indole-2-carboxylate involved esterification of commercially available 5-methoxyindole-2-carboxylic acid . This indicates that the synthesis of 2,3,3-Trimethyl-3H-indole-5-carboxylic acid could potentially involve similar esterification reactions or other functional group transformations tailored to the specific substitution pattern of the compound.

Molecular Structure Analysis

The molecular structure of indole derivatives is crucial for their chemical and biological properties. The crystal structure of indole-3-carboxylic acid reveals the presence of hydrogen-bonded dimers and a sheet structure formed through intermolecular hydrogen bonds . Spectroscopic techniques such as FT-IR, FT-Raman, UV, and NMR are commonly used to characterize the molecular structure of indole derivatives, as seen in the study of methyl 5-methoxy-1H-indole-2-carboxylate . These techniques could be applied to 2,3,3-Trimethyl-3H-indole-5-carboxylic acid to gain insights into its molecular structure.

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions, often influenced by their substitution patterns. The study of indole-3-carboxylic acid derivatives has shown that they can form photoreversible color changes in organic solvents, with some derivatives exhibiting reverse photochromism . This behavior is indicative of the potential for 2,3,3-Trimethyl-3H-indole-5-carboxylic acid to participate in similar photochemical reactions, which could be of interest for applications in photochromic materials.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are determined by their molecular structure. For instance, the spectroscopic profiling of methyl 5-methoxy-1H-indole-2-carboxylate provided insights into its electronic nature, reactivity, and non-linear optical properties . Similarly, the physical and chemical properties of 2,3,3-Trimethyl-3H-indole-5-carboxylic acid could be studied using spectroscopic methods and computational studies to understand its reactivity and potential applications in various fields.

Scientific Research Applications

Electropolymerization and Trimer Formation

Research has shown that 2,3,3-Trimethyl-3H-indole-5-carboxylic acid plays a significant role in electropolymerization processes. The electrochemical oxidation of this compound leads to the formation of an insoluble trimer, which is deposited onto the electrode surface. Further oxidation can occur to form a polymer containing linked trimer units. These studies provide insight into the molecular structure and behavior of this compound under electrochemical conditions (Mackintosh, Mount, & Reed, 1994).

Reaction with Haloacetic Acid Amides

Another study focused on the reaction of 2,3,3-Trimethyl-3H-indole with α-chloro- and α-iodoacetamides, forming 1-carbamoylmethyl-2,3,3-trimethyl-3H-indolium salts. These salts, upon reacting with bases, convert into various molecular structures, expanding the understanding of the compound’s reactivity and potential applications in chemical synthesis (Degutis, Schachkus, & Urbonavichyus, 1985).

Incorporation in Oligomerization with Thiols

The oligomerization of indole derivatives, including 2,3,3-Trimethyl-3H-indole-5-carboxylic acid, has been explored. This process involves the reaction with thiols to yield various adducts and dimeric structures. The results from these reactions provide valuable information for the development of new compounds with potential applications in material science and biochemistry (Mutulis et al., 2008).

Applications in Solar Cell Fabrication

A study on the synthesis of novel cyan-colored sensitizing dyes incorporating 2,3,3-trimethyl-indole as terminal moieties for dye-sensitized solar cells reveals the potential application of this compound in renewable energy technology. The research highlights how the position of the carboxylic acid group, used for anchoring with TiO2 surfaces, significantly affects solar cell performance (Inoue et al., 2010).

Safety And Hazards

The compound is classified under GHS07 and has a signal word of "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2,3,3-trimethylindole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-7-12(2,3)9-6-8(11(14)15)4-5-10(9)13-7/h4-6H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUDAPQXQGBIUAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C1(C)C)C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50232995
Record name 2,3,3-Trimethyl-3H-indole-5-carboxylic acid
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Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,3-Trimethyl-3H-indole-5-carboxylic acid

CAS RN

84100-84-5
Record name 2,3,3-Trimethyl-3H-indole-5-carboxylic acid
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Record name 2,3,3-Trimethyl-3H-indole-5-carboxylic acid
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Record name 2,3,3-Trimethyl-3H-indole-5-carboxylic acid
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Record name 2,3,3-trimethyl-3H-indole-5-carboxylic acid
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Record name 2,3,3-Trimethyl-3H-indole-5-carboxylic acid
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Synthesis routes and methods

Procedure details

A solution of 4-hydrazinobenzoic acid (10.0 g, 65.7 mmol), isopropylmethylketone (21.1 mL, 197 mmol) in acetic acid (35 mL) was heated under reflux in an oil bath for 20 h. After cooling to ambient temperature the solvent was evaporated off under reduced pressure and to it was added a saturated aqueous solution of NaHCO3 (50 mL) and washed with CH2Cl2 (3×40 mL). The pH of the aqueous solution was adjusted with 1 M aqueous HCl to ca. 2, and then extracted with CH2Cl2 (3×50 mL). The combined organic solution was then dried with Na2SO4, filtered and concentrated to dryness under reduced pressure to yield the desired product (10.7 g, 80%) as a brownish solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
21.1 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Yield
80%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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